

NMR spectroscopy techniques for detecting Sodium formate- $^{13}\text{C},\text{d}_1$

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Compound of Interest

Compound Name: Sodium formate- $^{13}\text{C},\text{d}_1$

Cat. No.: B15557803

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An Application Note on NMR Spectroscopy for the Detection and Quantification of Sodium Formate- $^{13}\text{C},\text{d}_1$

Introduction

Sodium formate- $^{13}\text{C},\text{d}_1$ is a doubly labeled stable isotope of sodium formate. It serves as a valuable tracer compound in metabolic research, particularly in metabolic flux analysis, and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its specific labeling with ^{13}C and deuterium (^2H or d) allows for the precise tracking of the formate moiety through various biochemical pathways. This document provides detailed protocols for the detection and quantification of Sodium formate- $^{13}\text{C},\text{d}_1$ using ^{13}C , ^1H , and ^2H NMR spectroscopy.

Physicochemical Properties

Property	Value
Linear Formula	D ¹³ CO ₂ Na
Molecular Weight	70.01 g/mol [2]
Isotopic Purity	99 atom % ¹³ C, 98 atom % D[2]
Form	Solid
Melting Point	259-262 °C[3]
CAS Number	1215684-17-5[2]

Experimental Protocols

Protocol 1: General Sample Preparation (for ¹³C and ¹H NMR)

This protocol outlines the standard procedure for preparing a sample for ¹³C and ¹H NMR analysis.

- Weighing the Sample: Accurately weigh 10-50 mg of Sodium formate-¹³C,_{d1} for ¹³C NMR or 1-10 mg for ¹H NMR.[4][5] A higher concentration is recommended for ¹³C NMR due to its lower sensitivity.[5][6]
- Solvent Selection: Use a high-quality deuterated solvent. Deuterium oxide (D₂O) is a suitable solvent for sodium formate.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[4][7]
- Filtration: To ensure magnetic field homogeneity and obtain sharp spectral lines, filter the solution to remove any particulate matter.[6]
 - Place a small, tight plug of glass wool into a Pasteur pipette.[6]
 - Transfer the dissolved sample through the pipette directly into a 5 mm NMR tube.[4][6]

- Volume Adjustment: Ensure the sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL) for optimal results.[\[4\]](#)[\[8\]](#)
- Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: Quantitative ^{13}C NMR Spectroscopy

This protocol is optimized for acquiring quantitative ^{13}C NMR data.

- Instrument Setup:
 - Insert the prepared NMR tube into the spectrometer.
 - Lock the field using the deuterium signal from the solvent (e.g., D_2O).
 - Tune and match the ^{13}C probe.
- Acquisition Parameters: To ensure signal integrals are proportional to concentration, an inverse-gated decoupling pulse sequence should be used. This sequence turns on the ^1H decoupler only during signal acquisition, which suppresses the Nuclear Overhauser Effect (NOE) that can lead to inaccurate integration.[\[9\]](#)[\[10\]](#)
 - Pulse Program:zgig (or equivalent inverse-gated decoupling sequence).[\[11\]](#)
 - Relaxation Delay (D1): Set a long relaxation delay to allow for full relaxation of the ^{13}C nucleus between scans. A delay of 5 times the longest T_1 (spin-lattice relaxation time) is ideal. For quantitative analysis, D1 values can range from 10 to 60 seconds.[\[10\]](#)[\[11\]](#)
 - Pulse Angle: Use a 30° or 45° pulse angle to shorten the required relaxation delay compared to a 90° pulse.[\[12\]](#)
 - Number of Scans (NS): Adjust the number of scans to achieve an adequate signal-to-noise ratio (S/N). For a moderately concentrated sample, 128 scans or more may be necessary.[\[12\]](#)
 - Acquisition Time (AQ): A typical acquisition time of 1-2 seconds is sufficient.[\[12\]](#)
- Data Processing:

- Apply a line broadening factor (e.g., 1-5 Hz) to improve the S/N.[\[13\]](#)
- Perform Fourier transformation.
- Carefully phase the spectrum and correct the baseline to ensure accurate integration.[\[13\]](#)

Protocol 3: ^1H NMR Spectroscopy

This protocol is for acquiring a standard ^1H NMR spectrum.

- Instrument Setup: Follow the same setup steps as for ^{13}C NMR (Lock, Tune, Shim).
- Acquisition Parameters:
 - Pulse Program: Use a standard one-dimensional pulse sequence (e.g., zgcprr for water suppression if using D_2O with residual H_2O).[\[11\]](#)
 - Number of Scans (NS): Typically 16 scans are sufficient for a sample of this concentration.[\[11\]](#)
 - Relaxation Delay (D1): A delay of 2-5 seconds is generally adequate.
- Data Processing: Process the data with Fourier transformation, phasing, and baseline correction.

Protocol 4: ^2H (Deuterium) NMR Spectroscopy

This protocol requires a different setup as the nucleus of interest is deuterium.

- Sample Preparation:
 - Dissolve the sample in a protonated solvent (e.g., H_2O), not a deuterated one.[\[10\]](#)
 - Add a small amount of a deuterated solvent (e.g., D_2O) to act as a chemical shift reference.[\[10\]](#)
- Instrument Setup:
 - Turn the lock off as there is no bulk deuterated solvent for the field lock.[\[10\]](#)

- Tune the probe for the ^2H frequency.
- Shim the magnetic field on the proton signal of the solvent (H_2O) using a topshim routine with the lock off.[\[10\]](#)
- Acquisition Parameters:
 - Pulse Program: Use a standard 1D pulse program for X-nuclei.
 - Number of Scans (NS): Acquire a sufficient number of scans to achieve a good S/N.
- Data Processing: Process the spectrum as standard. The chemical shift will be relative to the added reference.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data for Sodium formate- $^{13}\text{C}, \text{d}_1$.

Table 1: Expected NMR Spectral Data

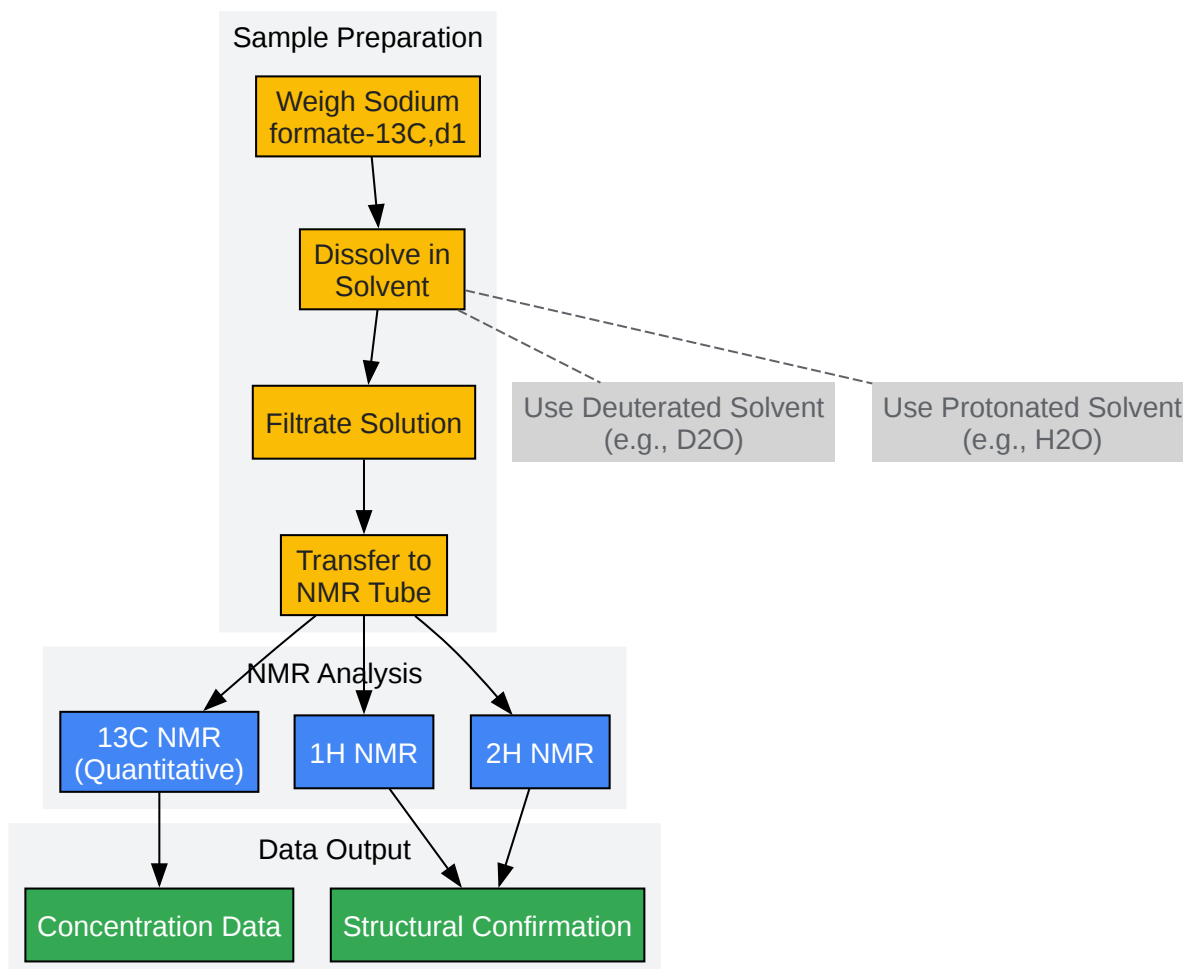
Nucleus	Expected Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Notes
^{13}C	~ 166 ppm[14]	Triplet	$J(^{13}\text{C}, ^2\text{H}) \approx 33$ Hz[14]	The signal is split into a triplet by the covalently bonded deuterium (spin $I=1$).
^1H	~ 8.4 ppm[14]	Doublet	$J(^1\text{H}, ^{13}\text{C}) \approx 195$ Hz[14]	This signal arises from any residual non-deuterated formate ($\text{H}^{13}\text{CO}_2\text{Na}$). The large one-bond coupling splits the proton signal into a doublet.
^2H	~ 8.4 ppm	Singlet	-	The deuterium signal will appear at a similar chemical shift to the proton signal.

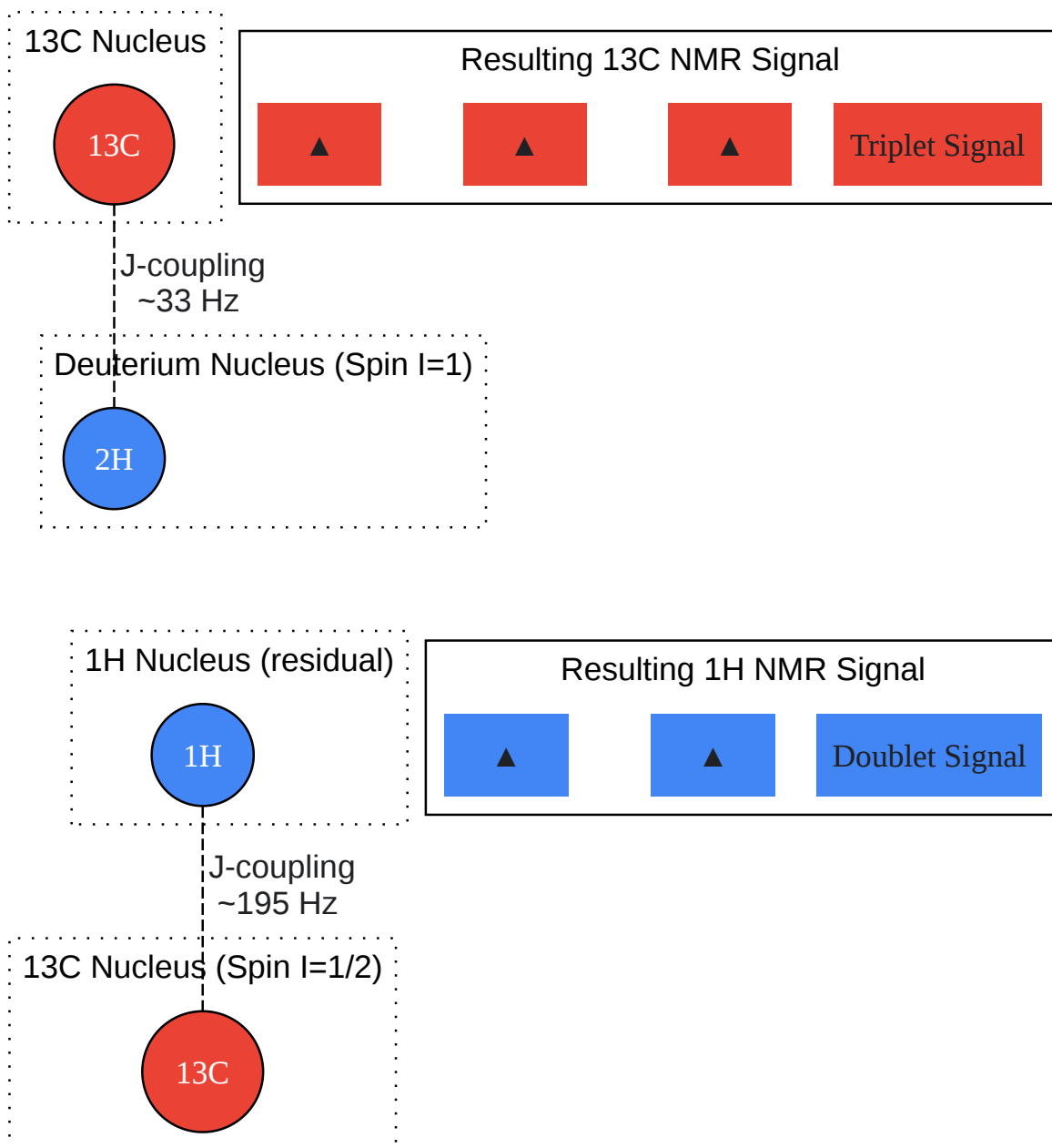
Table 2: Summary of Recommended NMR Acquisition Parameters

Parameter	Quantitative ^{13}C NMR	Standard ^1H NMR	^2H NMR
Solvent	Deuterated (e.g., D_2O)	Deuterated (e.g., D_2O)	Protonated (e.g., H_2O) [10]
Pulse Program	Inverse-Gated Decoupling (zgig)[11]	Standard 1D (zgcppr) [11]	Standard 1D
Relaxation Delay (D1)	≥ 10 s[11]	2-5 s	2-5 s
Number of Scans (NS)	≥ 128 [12]	≥ 16 [11]	As needed for S/N
Lock	On	On	Off[10]

Visualized Workflows and Data Interpretation

The following diagrams illustrate the experimental workflow and the principles of signal generation.





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